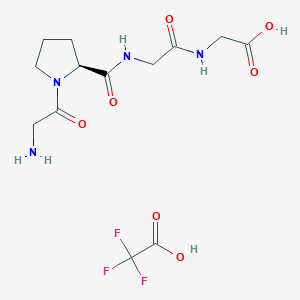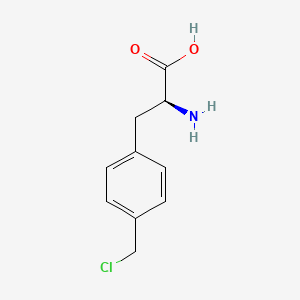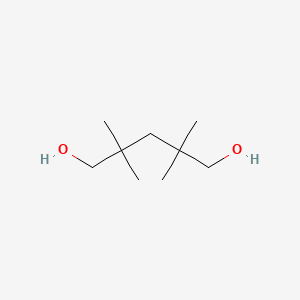
2,2,4,4-Tetramethylpentane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethylpentane-1,5-diol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes four methyl groups attached to the pentane backbone, making it highly branched. This branching significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentane-1,5-diol typically involves the reaction of 2,2,4,4-Tetramethylpentane with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl groups are introduced at the 1 and 5 positions of the pentane chain.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
科学的研究の応用
2,2,4,4-Tetramethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins due to its ability to form stable cross-linked structures.
作用機序
The mechanism of action of 2,2,4,4-Tetramethylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of diols, leading to the formation of different products.
類似化合物との比較
2,2,4,4-Tetramethylpentane-1,5-diol can be compared with other similar compounds such as:
2,2,4,4-Tetramethylpentane-1,3-diol: This compound has hydroxyl groups at the 1 and 3 positions, leading to different reactivity and applications.
2,2,4,4-Tetramethylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Contains a cyclobutane ring, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical and industrial processes.
特性
分子式 |
C9H20O2 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC名 |
2,2,4,4-tetramethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2,6-10)5-9(3,4)7-11/h10-11H,5-7H2,1-4H3 |
InChIキー |
ZZVPZQYRTWBZQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C)(C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




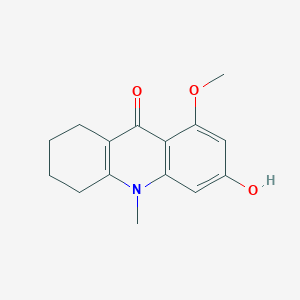
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
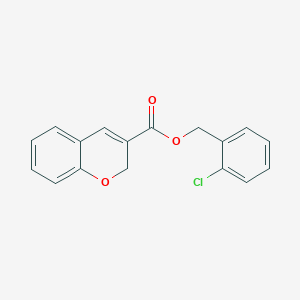
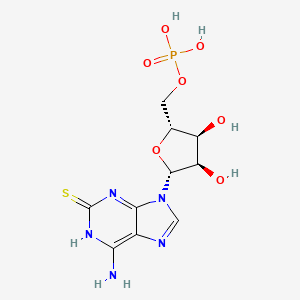
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
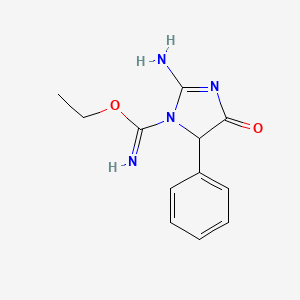
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)

